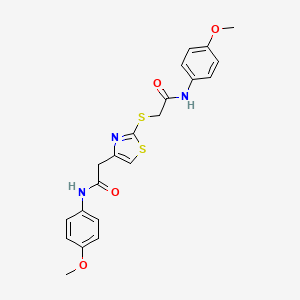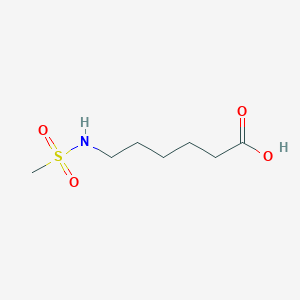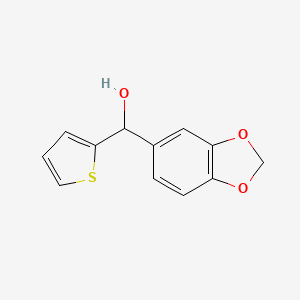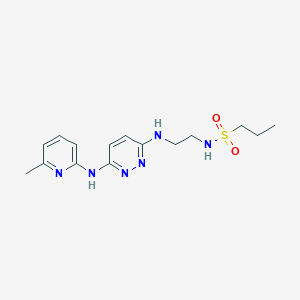![molecular formula C20H24N4O3S B2477969 5-(Isopentylthio)-7-(4-Methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion CAS No. 863003-50-3](/img/structure/B2477969.png)
5-(Isopentylthio)-7-(4-Methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a highly specialized chemical compound known for its complex structure and potential applications in various scientific fields. Its structure includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic chemistry research.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It shows potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the manufacture of specialty chemicals, including dyes, agrochemicals, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving the assembly of its various functional groups. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to cyclization, sulfonation, and methylation to form the final product. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: Industrial production of 5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione often involves scalable chemical processes that ensure high yield and purity. Techniques such as batch processing, continuous flow reactions, and automated synthesis are commonly employed. Quality control measures, including chromatography and spectroscopy, are essential to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: The compound is known to undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiol derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the pyrimidine ring.
Condensation: Participates in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions Used: Typical reagents include:
Oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reducing agents like sodium borohydride.
Nucleophiles such as amines and thiols.
Major Products Formed: Depending on the reaction, major products can include:
Sulfoxides or sulfones (oxidation).
Thiol derivatives (reduction).
Substituted pyrimidines (substitution).
Extended heterocycles (condensation).
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves:
Binding to active sites of enzymes, inhibiting or modulating their activity.
Interacting with cellular receptors to trigger or block signal transduction pathways.
Forming complexes with nucleic acids, influencing gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
5-(methylthio)-7-(phenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(ethylthio)-7-(4-methylphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
These compounds share structural similarities but differ in their side chains and substituents, leading to variations in their chemical properties and applications.
There you go! Any aspect you'd like to dive into deeper?
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12(2)10-11-28-18-15-17(23(3)20(26)24(4)19(15)25)21-16(22-18)13-6-8-14(27-5)9-7-13/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIREITALUSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2477887.png)
![2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477888.png)
![4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)



![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2477904.png)


